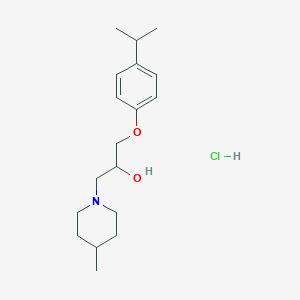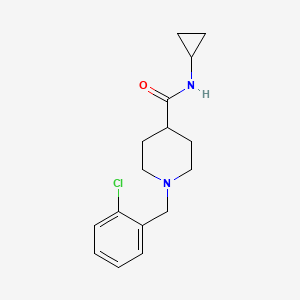![molecular formula C21H21N3O3 B5172713 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyrazolidinedione derivative that has been shown to possess a variety of biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has also been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been shown to possess anti-fungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has also been shown to possess a variety of biological activities, which makes it a useful tool for studying the effects of specific compounds on biological systems.
However, there are also some limitations to the use of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione in lab experiments. It has been shown to be toxic to certain cell lines at high concentrations, which may limit its usefulness in certain experiments. Additionally, the mechanism of action of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione. One area of interest is the development of more potent and selective inhibitors of cyclooxygenase-2 and lipoxygenase. Another area of interest is the development of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione and its effects on biological systems.
Synthesemethoden
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione can be synthesized by the reaction of 4-methylphenylhydrazine with 4-(4-morpholinyl)benzaldehyde in the presence of acetic acid. The resulting product is then treated with ethyl acetoacetate and ammonium acetate to yield 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione. The synthesis of 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-fungal activities. 1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-2-6-18(7-3-15)24-21(26)19(20(25)22-24)14-16-4-8-17(9-5-16)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3,(H,22,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBMGWQTVKZKKL-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)

![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)
![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5172684.png)
![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)
![N-(3-methoxypropyl)-6-[4-(2-phenoxyethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5172698.png)

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5172721.png)
![1-[4-(benzyloxy)phenyl]-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172728.png)

![isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5172742.png)
![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)